(E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
Description
This compound features a coumarin core (2-oxo-2H-chromen-3-yl) linked to a thiazole ring, which is further connected to an acrylonitrile group substituted with a 4-phenoxyphenylamino moiety.
Properties
IUPAC Name |
(E)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O3S/c28-15-19(16-29-20-10-12-22(13-11-20)32-21-7-2-1-3-8-21)26-30-24(17-34-26)23-14-18-6-4-5-9-25(18)33-27(23)31/h1-14,16-17,29H/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOAKSOOWITDIA-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of various aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile. The process is often highlighted for being environmentally friendly and efficient, utilizing green chemistry principles to minimize waste and hazardous byproducts .
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural components, which include a thiazole ring and a coumarin moiety. These structural features contribute to a range of pharmacological effects:
- Antimicrobial Activity : Several studies have reported that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The coumarin derivatives are known for their cytotoxic effects against cancer cell lines. The compound has been tested for antiproliferative activity against liver and breast carcinoma cells, showing promising results in inhibiting cell growth .
- Antimalarial Activity : Research indicates that modifications in the thiazole ring can enhance antimalarial potency against Plasmodium falciparum. Compounds derived from similar structures have displayed low cytotoxicity while effectively reducing parasite viability .
The mechanisms through which (E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death characterized by nuclear fragmentation and loss of membrane integrity .
Case Study 1: Antimicrobial Screening
A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural features to (E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with some compounds showing zones of inhibition exceeding 20 mm .
Case Study 2: Anticancer Evaluation
In vitro studies on breast carcinoma cell lines demonstrated that the compound could reduce cell viability by over 70% at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating potential use in cancer therapy .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to (E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile. For instance, derivatives of thiazole and chromenone structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Compounds incorporating thiazole and chromenone moieties have also been evaluated for their antimicrobial activity. Studies suggest that these compounds exhibit inhibitory effects against a range of bacteria and fungi, indicating their potential as antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Synthesis and Structural Modifications
The synthesis of (E)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step reactions, including the formation of thiazole and chromenone scaffolds. The synthetic routes often utilize methodologies such as condensation reactions, which are crucial for achieving the desired structural configurations .
Table 1: Key Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction between aldehydes and nitriles in the presence of bases. |
| Cyclization Processes | Used to form thiazole rings from appropriate precursors under acidic or basic conditions. |
| Functional Group Modifications | Allows for the introduction of phenoxy groups to enhance biological activity. |
Case Studies
Case Study 1: Anticancer Research
A study published in Acta Crystallographica explored the structure and anticancer potential of thiazole derivatives containing chromenone units. The findings revealed that these compounds exhibited selective cytotoxicity towards prostate cancer cells, suggesting a targeted therapeutic approach .
Case Study 2: Antimicrobial Evaluation
Research conducted on various thiazole-chromenone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the phenoxy group could enhance efficacy, paving the way for new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and functional group interactions:
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile
- Key Differences: Replaces the 2-oxo-2H-chromen-3-yl group with a larger benzo[f]chromen-3-yl moiety, extending conjugation.
- Implications: The benzo[f]chromen extension may alter photostability or binding affinity in biological systems due to increased planarity and π-stacking capacity.
(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile
- Key Differences: Incorporates a bromo substituent at the 6-position of the coumarin ring and an ethoxyphenyl group instead of phenoxyphenylamino.
- Implications: Bromine increases molecular weight (479.348 g/mol) and may introduce steric hindrance. Ethoxy groups improve solubility in polar solvents compared to phenoxy derivatives, which could influence pharmacokinetics .
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Key Differences: Replaces coumarin with a nitro-fluoroanilino group, introducing strong electron-withdrawing effects.
- Implications :
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) Amide Derivatives
- Key Differences :
- Substitutes acrylonitrile with amide functionalities and adds a methoxy group to the coumarin ring.
- Amide bonds introduce hydrogen-bonding sites, improving interactions with biological targets (e.g., enzymes) .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogues
Q & A
Q. Table 1. Optimized Synthetic Conditions for Intermediate 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| TBATB Equiv. | 1.2 | Maximizes cyclization | |
| Solvent | CH₃CN | Reduces byproducts | |
| Temperature | 60°C | Balances rate/selectivity |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (EGFR, nM) | logP | Key Structural Difference |
|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 3.8 | 4-Phenoxyphenylamino |
| 3-(4-Phenylthiazol) | 45.6 ± 3.2 | 2.9 | Phenyl vs. phenoxy |
| 8-Nitro Derivative | 8.7 ± 0.9 | 4.1 | Nitro group at C8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
